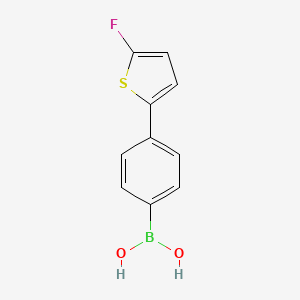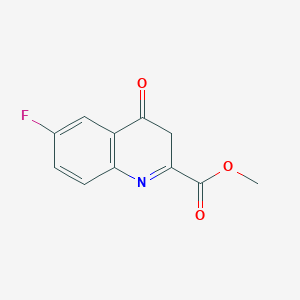
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is a derivative of the quinolone family, specifically a fluoroquinolone. This compound is known for its significant antibacterial properties, making it a valuable component in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate typically involves the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
化学反应分析
Types of Reactions
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions typically yield dihydroquinoline derivatives.
Substitution: Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often employs reagents like N-bromosuccinimide (NBS), while alkylation uses alkyl halides.
Major Products
The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which have diverse applications in medicinal chemistry .
科学研究应用
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase.
Medicine: It serves as a precursor for the development of fluoroquinolone antibiotics.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
作用机制
The primary mechanism of action of methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. By inhibiting this enzyme, the compound effectively prevents bacterial cell division and proliferation .
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Norfloxacin: Shares the quinolone core but differs in its substituent groups.
Ofloxacin: Another member of the fluoroquinolone family with distinct pharmacokinetic properties
Uniqueness
Methyl 6-fluoro-4-oxo-3,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct antibacterial properties and makes it a valuable precursor in the synthesis of various fluoroquinolone antibiotics .
属性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
methyl 6-fluoro-4-oxo-3H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H8FNO3/c1-16-11(15)9-5-10(14)7-4-6(12)2-3-8(7)13-9/h2-4H,5H2,1H3 |
InChI 键 |
UPHATIULRLLAIL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
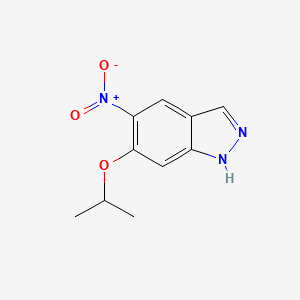

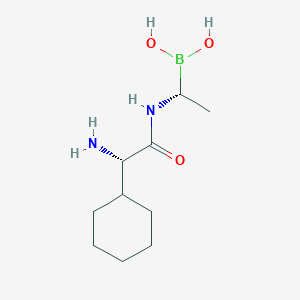
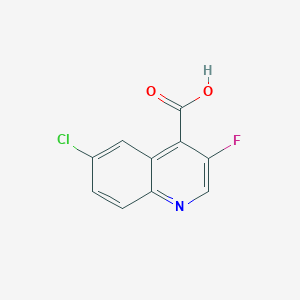
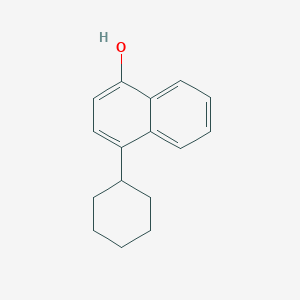
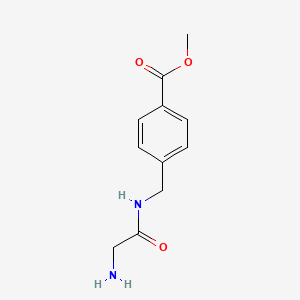
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)


